molecular formula C8H13NO3 B1330582 3-Acrylamido-3-methylbutyric acid CAS No. 38486-53-2

3-Acrylamido-3-methylbutyric acid

Cat. No. B1330582
CAS RN: 38486-53-2
M. Wt: 171.19 g/mol
InChI Key: XOQMWEWYWXJOAN-UHFFFAOYSA-N
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Description

3-Acrylamido-3-methylbutyric acid (AMB) is a compound with the CAS Number: 38486-53-2 and a molecular weight of 171.2 . . The IUPAC name for this compound is 3-(acryloylamino)-3-methylbutanoic acid .


Synthesis Analysis

While specific synthesis details for 3-Acrylamido-3-methylbutyric acid were not found, it’s worth noting that similar compounds have been synthesized via controlled radical polymerization . For instance, water-soluble copolymers of acrylamide (AM) and (3-Acrylamidopropyl) trimethyl ammonium chloride (APTAC) and Na-montmorillonite (Na-MMT) were prepared by controlled radical polymerization of AM, APTAC, and Na-MMT clay using potassium persulfate (KPS) and sodium metabisulfite (MBA) as redox initiator and cobalt acetyl acetone (Co (acac) 2) as a catalyst in an aqueous solution .


Molecular Structure Analysis

The molecular structure of 3-Acrylamido-3-methylbutyric acid is represented by the linear formula C8H13NO3 . The InChI code for this compound is 1S/C8H13NO3/c1-4-6(10)9-8(2,3)5-7(11)12/h4H,1,5H2,2-3H3,(H,9,10)(H,11,12) .


Physical And Chemical Properties Analysis

The boiling point of 3-Acrylamido-3-methylbutyric acid is 382.9ºC at 760 mmHg . It has a density of 1.095g/cm3 .

Scientific Research Applications

Analytical Chemistry Applications

The compound is also used in analytical chemistry as a standard or reagent. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reactant in chemical assays.

Each of these applications leverages the unique chemical structure of 3-Acrylamido-3-methylbutyric acid , particularly its acrylamide group, which provides reactivity, and its carboxylic acid moiety, which offers versatility in forming salts and esters. The compound’s applications span a wide range of scientific fields, reflecting its importance in research and industry .

Future Directions

While specific future directions for 3-Acrylamido-3-methylbutyric acid were not found, it’s worth noting that similar compounds have been used in the development of stimuli-responsive polymers . These polymers have been widely used for controlled release of several biomolecules .

properties

IUPAC Name

3-methyl-3-(prop-2-enoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-4-6(10)9-8(2,3)5-7(11)12/h4H,1,5H2,2-3H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQMWEWYWXJOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00314795
Record name 3-(Acryloylamino)-3-methylbutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acrylamido-3-methylbutyric acid

CAS RN

38486-53-2
Record name 3-Methyl-3-[(1-oxo-2-propen-1-yl)amino]butanoic acid
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Record name NSC 288648
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Record name 38486-53-2
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Record name 3-(Acryloylamino)-3-methylbutanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00314795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different synthesis methods available for 3-Acrylamido-3-methylbutanoic acid and what are their advantages?

A1: Two primary synthesis methods for 3-Acrylamido-3-methylbutanoic acid are reported in the literature []:

    Q2: What are the key characteristics of 3-Acrylamido-3-methylbutanoic acid and its polymer?

    A2: 3-Acrylamido-3-methylbutanoic acid is a crystalline monomer []. It can undergo polymerization to form homopolymers []. Research has explored the synthesis and characterization of terpolymers incorporating 3-Acrylamido-3-methylbutanoic acid, menthyl acrylate, and N-decylacrylamide []. These terpolymers are of particular interest due to their ability to exhibit compositional-based associative transitions, a property relevant to material science and polymer chemistry.

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